molecular formula C13H16N2 B12932825 1-isopropyl-2-(o-tolyl)-1H-imidazole CAS No. 141237-80-1

1-isopropyl-2-(o-tolyl)-1H-imidazole

Cat. No.: B12932825
CAS No.: 141237-80-1
M. Wt: 200.28 g/mol
InChI Key: REAWSIAFGHPIKC-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(o-tolyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an isopropyl group at the first position and an ortho-tolyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-tolyl-substituted aldehyde with an isopropylamine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-2-(o-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-(o-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isopropyl-2-(o-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Methyl-2-(o-tolyl)-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    1-Isopropyl-2-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of an ortho-tolyl group, affecting its reactivity and biological activity.

    1-Isopropyl-2-(p-tolyl)-1H-imidazole: Similar structure but with a para-tolyl group, which can influence its chemical behavior and interactions with biological targets.

Properties

CAS No.

141237-80-1

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2-methylphenyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C13H16N2/c1-10(2)15-9-8-14-13(15)12-7-5-4-6-11(12)3/h4-10H,1-3H3

InChI Key

REAWSIAFGHPIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=CN2C(C)C

Origin of Product

United States

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